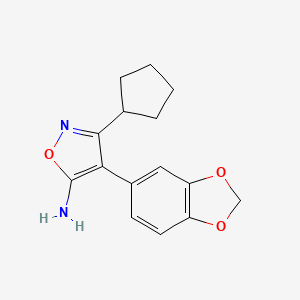
4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine” is a complex organic molecule that contains several functional groups. These include a benzodioxole group, a cyclopentyl group, an oxazole group, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzodioxole, cyclopentyl, oxazole, and amine groups would contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amine group might participate in reactions with acids, while the oxazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Compounds with complex structures involving benzodioxolyl, cyclopentyl, and oxazolamine moieties are often synthesized through multi-step chemical processes. For example, the synthesis of compounds involving the reduction of intermediates to achieve desired structures, as well as the utilization of crystal structure analysis to determine their molecular configuration, demonstrates the intricacy and precision required in chemical synthesis research (叶姣 et al., 2015). Additionally, the use of microwave-assisted synthesis has been explored for the efficient production of novel functionalized derivatives, showcasing the advancements in synthesis techniques for complex molecules (S. Kamila et al., 2011).
Biological Activities
The biological activities of structurally complex compounds are a significant area of interest. Research on various derivatives has shown a range of biological properties, including antitumor, antimicrobial, and anticonvulsant activities. For instance, specific compounds have been found to exhibit good antitumor activity against certain cell lines, highlighting the potential therapeutic applications of these molecules (叶姣 et al., 2015). Similarly, studies on novel triazole derivatives and their antimicrobial properties indicate the importance of chemical modification in enhancing biological activity (H. Bektaş et al., 2007).
Potential Applications
The research into compounds with benzodioxolyl, cyclopentyl, and oxazolamine groups, and their analogs, suggests a wide range of potential applications, particularly in developing new pharmaceutical agents. The synthesis of enantiomerically pure compounds and their selective biological effects further underscores the potential for these molecules to be tailored for specific therapeutic applications, such as selective inhibition of neurotransmitter uptake (E. Falch et al., 1999).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-cyclopentyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-15-13(14(17-20-15)9-3-1-2-4-9)10-5-6-11-12(7-10)19-8-18-11/h5-7,9H,1-4,8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLKJCYRYPEPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
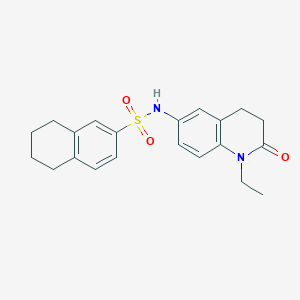
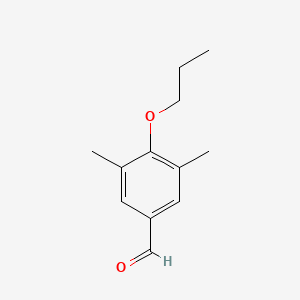
![6-[4-(Benzenesulfonyl)piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2768299.png)
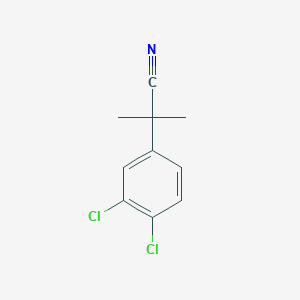
![6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2768302.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2768303.png)
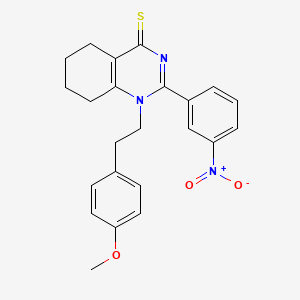
![3-methyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2768307.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2768308.png)
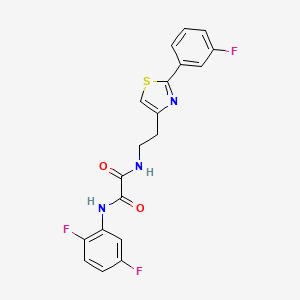
![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2768314.png)
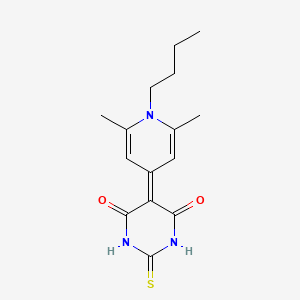

![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2768317.png)
